molecular formula C11H10ClN3O2S B11600309 3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11600309
M. Wt: 283.73 g/mol
InChI Key: SKGHWOMXRWVPEA-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-chloro group and a 1,3,4-thiadiazole ring bearing a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the methoxymethyl group: This step involves the alkylation of the thiadiazole ring with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Formation of the benzamide core: The final step involves the acylation of the substituted thiadiazole with 3-chlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group on the benzene ring can be substituted with other nucleophiles.

    Oxidation and reduction: The thiadiazole ring can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

    Substitution reactions: Products include various substituted benzamides.

    Oxidation and reduction: Products include oxidized or reduced thiadiazole derivatives.

    Hydrolysis: Products include 3-chlorobenzoic acid and 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine.

Scientific Research Applications

3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in antimicrobial studies, it may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]benzamide
  • 3-chloro-N-[5-(ethyl)-1,3,4-thiadiazol-2-yl]benzamide
  • 3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzoic acid

Uniqueness

3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the methoxymethyl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C11H10ClN3O2S

Molecular Weight

283.73 g/mol

IUPAC Name

3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C11H10ClN3O2S/c1-17-6-9-14-15-11(18-9)13-10(16)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H,13,15,16)

InChI Key

SKGHWOMXRWVPEA-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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